3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by the presence of a triazole ring fused to a phthalazine ring, with a 5-chloro-2-methoxyphenyl substituent at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with phthalic anhydride in the presence of a suitable catalyst to yield the desired triazolophthalazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazole or phthalazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced triazole or phthalazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biology: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic uses.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-fused heterocycle with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazole and thiadiazine ring system, known for its antimicrobial and anticancer properties.
Tris[1,2,4]triazolo[1,3,5]triazines: Compounds with multiple triazole rings, exhibiting unique chemical and biological properties.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of both triazole and phthalazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific studies and potential therapeutic applications.
Properties
Molecular Formula |
C16H11ClN4O |
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Molecular Weight |
310.74 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C16H11ClN4O/c1-22-14-7-6-11(17)8-13(14)16-20-19-15-12-5-3-2-4-10(12)9-18-21(15)16/h2-9H,1H3 |
InChI Key |
JVGLNFGTUYQDKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=CC4=CC=CC=C43 |
Origin of Product |
United States |
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